molecular formula C21H18FN5O2S B6519735 2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 932962-87-3

2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B6519735
CAS No.: 932962-87-3
M. Wt: 423.5 g/mol
InChI Key: HWAGIPNWTQADOZ-UHFFFAOYSA-N
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Description

This compound is a fluorinated triazolo[4,3-a]pyrazine derivative featuring a sulfanyl acetamide side chain. Its core structure consists of a bicyclic triazolo-pyrazine system substituted with a 3-fluorophenyl group at position 7 and a ketone at position 6.

Properties

IUPAC Name

2-[[7-(3-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c22-16-7-4-8-17(13-16)26-11-12-27-19(20(26)29)24-25-21(27)30-14-18(28)23-10-9-15-5-2-1-3-6-15/h1-8,11-13H,9-10,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAGIPNWTQADOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Potential Applications Reference
Target Compound C₂₂H₁₉FN₆O₂S 3-Fluorophenyl, 8-oxo, sulfanyl-N-(2-phenylethyl)acetamide Hypothesized kinase inhibition -
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide C₂₂H₂₀ClN₅O₂S 4-Chlorobenzyl, 2,5-dimethylphenyl acetamide Unspecified (structural analogue)
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)one (Compound 45) C₂₈H₂₇N₇O Benzylpiperazine, 8-amino, 2-phenyl CNS-targeted activity (inference)
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 12) C₂₁H₁₈Cl₂N₆O₂S Dichlorophenyl, phthalazinone-linked triazole-thioacetamide Anticancer or antimicrobial

Key Observations:

Fluorine vs. Chlorine Substitution: The target compound’s 3-fluorophenyl group may enhance lipophilicity and metabolic stability compared to the 4-chlorobenzyl substituent in ’s analogue. Fluorine’s electron-withdrawing effects could improve binding affinity to hydrophobic enzyme pockets .

Sulfanyl Acetamide Side Chain: The sulfanyl bridge in the target compound and ’s analogue could facilitate disulfide bonding or metal chelation, influencing target engagement. However, the N-(2-phenylethyl) group in the target compound adds a flexible hydrophobic tail absent in ’s phthalazinone-linked acetamide, which may affect membrane permeability .

Amino vs. Oxo Functional Groups: Compound 45 () features an 8-amino group instead of the target’s 8-oxo moiety. Amino groups typically enhance solubility and hydrogen-bonding capacity, which might explain its hypothesized CNS activity via blood-brain barrier penetration .

Biological Activity Trends :

  • Fluorinated triazolo-pyrazines (e.g., ’s trifluoroacetyl derivatives) are often associated with enhanced bioactivity due to fluorine’s electronegativity and steric effects. The target compound’s 3-fluorophenyl group aligns with this trend .
  • Pesticidal compounds like flumetsulam () share triazolo cores but lack acetamide side chains, underscoring the pharmacological significance of the target’s N-phenylethyl group in drug design .

Research Findings and Implications

  • Structural Optimization: The target compound’s design combines fluorination (for stability) and a phenethyl acetamide (for target specificity), distinguishing it from simpler triazolo-pyrazines. Comparative data suggest that minor substitutions (e.g., chlorine for fluorine) significantly alter physicochemical properties .

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